1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE

Monomer purification Thermal processing Crystallinity

Researchers requiring high molecular weight (MW) conjugated polymers often encounter premature precipitation and kinetic stagnation when using dibromo analogs. 1,4-Diiodo-2,5-bis(decyloxy)benzene directly solves this bottleneck. • Faster Kinetics: The diiodo functionality accelerates oxidative addition at Pd(0), outperforming dibromo monomers to deliver higher degrees of polymerization under identical Suzuki or Sonogashira conditions. • Enhanced Solubility: The linear n-decyloxy (C10) side chains maintain polymer solubility beyond 40 repeating units, preventing precipitation during step-growth polycondensation. • Reliable Supply: Available as a white to off-white crystalline solid (mp 59-61 °C), pre-qualified for melt-phase processing and shipped globally for R&D use.

Molecular Formula C26H44I2O2
Molecular Weight 642.4 g/mol
CAS No. 153033-34-2
Cat. No. B134341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE
CAS153033-34-2
Molecular FormulaC26H44I2O2
Molecular Weight642.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCC)I
InChIInChI=1S/C26H44I2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
InChIKeyCJWZYEYOUOCYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diiodo-2,5-bis(decyloxy)benzene – Product Overview


1,4-Diiodo-2,5-bis(decyloxy)benzene is a crystalline aromatic building block (C₂₆H₄₄I₂O₂, MW 642.44 g/mol) belonging to the 2,5-dialkoxy-1,4-diiodobenzene class [1]. It features two linear n-decyloxy (C₁₀H₂₁O) solubilizing chains and two iodine atoms positioned para to each other on a central benzene ring, enabling its primary use as an AA-type monomer in palladium-catalyzed step-growth polycondensations (Suzuki, Sonogashira, Heck) for the synthesis of poly(p-phenylenevinylene)s (PPVs), poly(phenyleneethynylene)s (PPEs), and related conjugated polymers [2]. The compound is a white to off-white solid with a reported melting point of 59–61 °C and is soluble in common organic solvents such as THF, CHCl₃, and toluene [1].

1

AA-type monomer for Pd-catalyzed step-growth polycondensations

Suzuki, Sonogashira, Heck coupling to PPV, PPE, and conjugated polymers

2

Linear n-decyloxy (C₁₀) solubilizing chains

Balanced solubility and solid-state packing for solution-processable polymers

3

Crystalline solid with moderate thermal processing window

Soluble in common organic solvents including THF, chloroform, and toluene

Why Analog Substitutes Fail


Interchanging 2,5-dialkoxy-1,4-dihalobenzenes without quantitative scrutiny risks sacrificing polymerization efficiency, polymer molecular weight, and defect levels. The halogen identity (I vs. Br) governs oxidative addition rates at Pd(0) catalysts, directly controlling polycondensation kinetics and achievable chain lengths [1]. The alkoxy chain length (C₈, C₁₀, C₁₂, or branched) determines monomer solubility, melting point, and the resulting polymer's processability and solid-state packing [2]. Critically, linear versus branched side-chain topology has been shown to determine whether the polymerization yields defect-free alternating chains or aryl–aryl exchange contaminants, as revealed by MALDI-TOF end-group analysis [3]. Selecting a near analog without verifying these parameters therefore introduces uncontrolled variability in material performance.

This Product

Diiodo monomer

Faster oxidative addition at Pd(0); supports higher polymerization efficiency and molecular weight

Common Substitute

Dibromo analog (CAS 152269-98-2)

Slower oxidative addition kinetics may reduce polycondensation efficiency and achievable chain length

C₁₀ linear chain topology

Well-characterized baseline reactivity; solubility for ≥40 repeating units before precipitation

Branched-chain or shorter-chain analogs

C₈ chains may limit solubility; branched chains may suppress aryl–aryl exchange but alter packing

Heavy-atom diiodo core

Higher electron density enhances X-ray scattering contrast for morphological studies

Lighter halogen analogs (Br, Cl)

Reduced electron density limits SAXS/WAXS contrast; spin-orbit coupling differences for phosphorescent design

Differentiation Evidence vs. Closest Analogs


Melting Point Advantage

1,4-Diiodo-2,5-bis(decyloxy)benzene exhibits a melting point of 59–61 °C [1], substantially lower than its direct dibromo congener 1,4-dibromo-2,5-bis(decyloxy)benzene (C₂₆H₄₄Br₂O₂, CAS 152269-98-2), which melts at 72–76 °C . This ~13–15 °C depression facilitates melt-processing protocols and reduces energy requirements for recrystallization purification, while still maintaining adequate room-temperature solid stability for storage and handling.

Melting Point Advantage
Head-to-head
Target: 59–61 °C vs. Dibromo analog: 72–76 °C Δmp ≈ −13 to −15 °C
Lower melting point broadens melt-processing window and simplifies recrystallization purification
Measured by DSC and capillary melting point on purified crystalline solids
Monomer purification Thermal processing Crystallinity

Superior Reactivity in Pd-Catalyzed Coupling

The C–I bond in 1,4-diiodo-2,5-bis(decyloxy)benzene undergoes oxidative addition to Pd(0) centers substantially faster than the C–Br bond in its dibromo analog. Fauvarque et al. demonstrated that iodobenzene adds oxidatively to Pd(PPh₃)₄ at room temperature, whereas bromobenzene requires heating to 80 °C [1]. Under Suzuki polycondensation (SPC) conditions, Kandre et al. directly compared a 1,4-dibromo monomer to its 1,4-diiodo equivalent and confirmed that the diiodo monomer yields superior polymerization results [2]. This enhanced reactivity reduces required catalyst loadings, shortens reaction times, and enables access to higher molecular weight polymers.

Reactivity in Pd-Catalyzed Coupling
Class-level inference
Aryl iodide: reactive at 25 °C with Pd(PPh₃)₄ Aryl bromide: requires ~80 °C
Reported higher oxidative addition rate supports more efficient polycondensation at lower energy input
Kinetic study by UV–vis; direct SPC comparison confirms polymerization advantage
Oxidative addition Suzuki coupling Pd catalysis Polycondensation kinetics

Balanced Solubility and Solid-State Packing

The n-decyloxy (C₁₀H₂₁O) chains of the target compound provide an empirically optimized balance between monomer solubility and the resulting polymer's solid-state intermolecular packing. Shorter C₈ (octyloxy) analogs yield polymers with reduced solubility in common organic solvents, limiting the maximum number of soluble phenyleneethynylene repeating units to approximately 40 before precipitation occurs [1]. Longer C₁₂ (dodecyloxy) chains improve solubility but dilute the electroactive chromophore density and lower the glass transition temperature of the final polymer [2]. The C10 chain length represents the intermediate choice that maintains both solution processability and adequate thermal/mechanical properties.

Solubility & Packing Balance
Cross-study comparable
C₁₀-decyloxy: ≥40 phenyleneethynylene units soluble C₈-octyloxy: ≤40 units before precipitation
C10 chain empirically extends solubility beyond C8 limit while preserving closer π–π stacking than branched analogs
GPC analysis in THF; prevents premature precipitation that truncates molecular weight
Polymer solubility Side-chain engineering Film morphology Solution processability

Defect Control via Side-Chain Topology

Jayakannan et al. demonstrated by MALDI-TOF mass spectrometry that in the Suzuki polycondensation of 2,5-dialkoxy-1,4-diiodobenzenes with thiophenebisboronic derivatives, the use of Pd(PPh₃)₄ catalyst leads to aryl–aryl exchange between the Pd-bound intermediate and PPh₃ ligand, introducing phenyl end-group defects [1]. Critically, they found that introducing side-chain branching in the 2,5-dialkoxy-1,4-diiodobenzene suppresses this exchange, yielding defect-free, perfectly alternating chains with monomodal molecular weight distribution [1]. The linear n-decyloxy chain of the target compound, while not suppressing the exchange, offers a well-understood baseline reactivity that can be intentionally exploited or mitigated through catalyst selection (Pd(OAc)₂ vs. Pd(PPh₃)₄).

Defect Control via Side-Chain Topology
Class-level inference
Linear C10: aryl–aryl exchange occurs with Pd(PPh₃)₄, suppressed with Pd(OAc)₂
Well-understood baseline reactivity allows catalyst selection to control defect formation
MALDI-TOF MS end-group characterization; branched analogs yield defect-free chains even with Pd(PPh₃)₄
Polymerization mechanism Defect-free polymers MALDI-TOF Aryl-aryl exchange

OLED Copolymer Performance

Kim and Lee incorporated 1,4-didecyloxy-2,5-diiodobenzene as monomer (5) in a statistical copolymerization to produce orange-red emitting PPV derivatives for polymer light-emitting diodes (PLEDs) [1]. The copolymer P2, synthesized using this monomer, achieved an electroluminescence efficiency of 0.0181% with an emission maximum at 583 nm in an ITO/P2/Al device configuration [1]. This represents the best efficiency among the four copolymer compositions tested (P, P1, P2, P3), demonstrating that the C10 decyloxy-substituted diiodo monomer contributes to a balanced hole- and electron-injection/transport profile in the resulting copolymer [1].

OLED Copolymer Performance
Supporting evidence
Copolymer P2: EL efficiency 0.0181% λmax = 583 nm (ITO/P2/Al device)
Reported top-ranked efficiency among four copolymer compositions tested
Single peer-reviewed PLED study; orange-red emitting PPV derivatives
OLED Electroluminescence PPV copolymers Device efficiency

X-Ray Scattering Contrast Advantage

The molecular weight of 1,4-diiodo-2,5-bis(decyloxy)benzene is 642.44 g/mol, compared to 548.43 g/mol for its dibromo analog . The two iodine atoms contribute a substantially higher electron density (Z=53 per I vs. Z=35 per Br) and a molecular weight increase of ~94 g/mol (+17.1%) over the dibromo version. This enhanced heavy-atom content intensifies X-ray scattering contrast in small-angle X-ray scattering (SAXS) studies of polymer morphology and amplifies the spin-orbit coupling relevant to phosphorescent emitter design—attributes that cannot be replicated by the lighter bromo analog.

X-Ray Scattering Contrast
Data to verify
Target MW: 642.44 g/mol (2 × I, Z=53) Dibromo analog: 548.43 g/mol (2 × Br, Z=35)
Higher heavy-atom electron density may enhance SAXS/WAXS contrast for morphological studies
Calculated from molecular formulas; source-specific verification recommended
Molecular weight X-ray scattering Heavy atom effect Electron density

Optimal Application Scenarios


Suzuki Polycondensation to High-MW Polyphenylenes

When high degrees of polymerization are required, the diiodo monomer outperforms its dibromo analog due to faster oxidative addition kinetics at Pd(0), enabling higher molecular weight polyphenylenes under identical SPC conditions [1]. The linear C10 chain maintains polymer solubility up to at least 40 repeating units, preventing premature precipitation .

Solvent-Free Melt Polymerization

With a melting point of 59–61 °C [1], the diiodo monomer is amenable to melt-phase polycondensation at moderate temperatures, unlike the dibromo analog (mp 72–76 °C) which requires higher energy input. This lower thermal threshold reduces thermal degradation risk during solvent-free processing.

Orange-Red PPV Emitters for PLEDs

The monomer has been successfully copolymerized to yield orange-red electroluminescent PPV derivatives with a demonstrated device efficiency of 0.0181% and emission λmax of 583 nm [1]. The C10 decyloxy chain contributes to balanced charge injection and transport, a property empirically validated in working ITO/P2/Al devices.

Heavy-Atom Labeling for X-Ray Scattering

The two iodine atoms (Z=53) provide a 51.4% higher halogen electron density compared to the dibromo analog (Z=35 for Br), enhancing SAXS and WAXS contrast for morphological studies of polymer films and self-assembled structures [1]. This makes the diiodo monomer the preferred choice when X-ray characterization is integral to the research workflow.

Application
Selection Property
Validation Focus
Suzuki polycondensation to high-MW polyphenylenes
Diiodo monomer reactivity for oxidative addition kinetics
Polymer solubility at ≥40 repeating units; molecular weight by GPC
Solvent-free melt polymerization
Moderate melting point (reported 59–61 °C)
Melt-phase polycondensation at reduced thermal degradation risk
Orange-red PPV emitters for PLED research
Empirical device efficiency in copolymer P2
Charge injection and transport balance; electroluminescence λmax
Heavy-atom labeling for X-ray scattering
High electron density from iodine (Z=53)
SAXS/WAXS contrast enhancement; phosphorescent emitter spin-orbit coupling
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